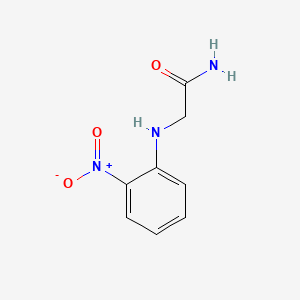

2-Nitrophenylglycineamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

2-(2-nitroanilino)acetamide |

InChI |

InChI=1S/C8H9N3O3/c9-8(12)5-10-6-3-1-2-4-7(6)11(13)14/h1-4,10H,5H2,(H2,9,12) |

InChI Key |

JWVSWOWHXHISQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Physicochemical Properties of 2 Nitrophenylglycineamide

The physicochemical properties of 2-Nitrophenylglycineamide are crucial for understanding its reactivity, solubility, and handling in a laboratory setting. A comprehensive table of these properties is provided below.

| Property | Value |

| IUPAC Name | 2-amino-N-(2-nitrophenyl)acetamide |

| Molecular Formula | C₈H₉N₃O₃ |

| Molecular Weight | 195.18 g/mol |

| CAS Number | 33279-60-2 |

This data is compiled from publicly available chemical databases.

Mechanistic Investigations of Reactions Involving 2 Nitrophenylglycineamide

General Reaction Pathways and Kinetic Studies

The analysis of reaction kinetics is a cornerstone for elucidating chemical mechanisms. It involves studying the rates of reactions to understand the sequence of elementary steps that transform reactants into products. Reactions can follow various pathways, including single-step processes or more complex multi-step sequences involving intermediates.

Kinetic studies often employ models to describe the reaction progress. For instance, some reactions can be described by a single-phase kinetic mechanism, while others, particularly those involving different phases or complex substrates like hemicellulose, may require a biphasic model to accurately represent fast- and slow-releasing fractions. frontiersin.org The generation of products in consecutive reactions can be explained by sequential two-step reaction models. frontiersin.org Methodologies like the Kissinger method are used for the kinetic analysis of single-step reactions by evaluating the shift in peak temperature on a Differential Scanning Calorimetry (DSC) or Differential Thermogravimetric (DTG) curve as the heating rate varies. mdpi.com For more complex, overlapping multi-step reactions, formal kinetic analysis, which allows for various connections between reaction stages (e.g., successive or parallel steps), is considered a more advantageous approach. mdpi.com

Pre-steady-state kinetic analysis is a powerful technique to study reaction intermediates. For example, in enzyme-catalyzed reactions, this method can monitor the formation and consumption of intermediates, providing data on the rates of specific steps in the catalytic cycle. nih.gov The kinetic constants derived from these studies, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), are essential for characterizing enzymatic reactions and can reveal how different conditions or substrates affect the enzyme's efficiency. frontiersin.orgnih.gov

Elucidation of Enzymatic Reaction Mechanisms (e.g., Carboxypeptidase-Mediated Processes)

Enzymes are highly specific biological catalysts, and understanding their mechanisms is key to comprehending biological processes and developing biotechnological applications. 2-Nitrophenylglycineamide has been utilized as a specialized tool in the study of certain enzymatic reactions, particularly those mediated by carboxypeptidases.

Carboxypeptidases are a class of protease enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. wikipedia.orginflibnet.ac.in Carboxypeptidase A (CPA), a well-studied zinc-containing metalloenzyme, hydrolyzes peptides with a preference for C-terminal residues having aromatic or bulky aliphatic side chains. inflibnet.ac.inresearchgate.net The catalytic mechanism of CPA involves a zinc ion (Zn2+) at the active site, which, along with key amino acid residues like Glu270, activates a water molecule. wikipedia.orgebi.ac.uk This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to be cleaved. ebi.ac.uknih.gov Two primary mechanistic pathways have been proposed: a promoted-water pathway where a Glu270-activated water molecule attacks the carbonyl group, and a nucleophilic pathway where Glu270 directly attacks the carbonyl carbon to form an acyl-enzyme anhydride (B1165640) intermediate. wikipedia.orgnih.gov

Table 1: CPD-Y-Catalyzed Transacylation using this compound

| Step | Process | Reactants | Key Enzyme/Reagent | Product |

|---|---|---|---|---|

| 1 | Transacylation | Peptide Precursor + this compound | Carboxypeptidase-Y (CPD-Y) | Peptide-2-Nitrophenylglycineamide Conjugate |

| 2 | Photolysis | Peptide-2-Nitrophenylglycineamide Conjugate | Light (UV) | C-terminally Amidated Peptide + Byproduct |

Analysis of Nucleophilic Reactivity of the Amide Group

The reactivity of amides in nucleophilic reactions is a fundamental concept in organic chemistry. Generally, the amide bond is the least reactive among carboxylic acid derivatives toward nucleophilic acyl substitution. chemistrysteps.com This low reactivity is attributed to two main factors: the poor leaving group ability of the amide anion (–NH2 or its substituted forms) and the resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. chemistrysteps.comlibretexts.org This resonance reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. chemistrysteps.com

However, in the context of this compound, it is the molecule as a whole, particularly its primary amine group, that can act as a nucleophile. koreascience.kr Amines are generally good nucleophiles. masterorganicchemistry.com In the enzymatic transpeptidation reaction catalyzed by CPD-Y, this compound serves as the nucleophile component. koreascience.krgoogle.com The enzyme facilitates the transfer of an acyl group from a peptide substrate to the amine of this compound. google.com The efficiency of a nucleophile in such reactions can be influenced by factors including its basicity, polarizability, and steric hindrance. masterorganicchemistry.comkinampark.com The use of this compound in this context highlights its designed functionality as a nucleophilic reagent for specific bioconjugation applications. koreascience.kr

While the amide group within the glycineamide portion is itself unreactive as a nucleophile, the terminal amino group allows the entire molecule to participate in nucleophilic substitution reactions, a feature that has been exploited in peptide chemistry. koreascience.krgoogle.com

Influence of Substituents on Reaction Mechanisms

Substituents on an aromatic ring profoundly influence the molecule's reactivity and the regiochemistry of its reactions. saskoer.ca These effects are broadly categorized as activating or deactivating, and they also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgpressbooks.pub

The nitro group (–NO2) is a powerful electron-withdrawing group. libretexts.org It deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by pulling electron density away from the ring through both inductive and resonance effects. saskoer.calibretexts.org This reduction in electron density makes the ring less nucleophilic and slows down the reaction rate compared to unsubstituted benzene. libretexts.org As a deactivating group, the nitro substituent directs incoming electrophiles to the meta position. libretexts.org

In this compound, the nitro group is located at the ortho position relative to the glycineamide side chain. This substitution has significant electronic consequences. The strong electron-withdrawing nature of the ortho-nitro group influences the properties of the entire molecule. This is exemplified by its use as a photocleavable nucleophile in enzymatic reactions. koreascience.kr The presence of the nitro group is critical for this light-induced cleavage, a property leveraged in synthetic strategies to release the final amidated peptide under specific conditions. Kinetic studies on substituted aromatic compounds, such as 2-L-5-nitro-3-X-thiophenes, have shown that the electronic effects of substituents often dominate over steric effects in determining reaction rates with nucleophiles. rsc.org

Table 2: Relative Rates of Nitration for Substituted Benzenes

| Substituent (R in C₆H₅R) | Group Type | Relative Rate of Nitration | Directing Effect |

|---|---|---|---|

| -OH (Phenol) | Activating | 1,000 | Ortho, Para |

| -CH₃ (Toluene) | Activating | 25 | Ortho, Para |

| -H (Benzene) | - | 1 | - |

| -Cl (Chlorobenzene) | Deactivating | 0.033 | Ortho, Para |

| -CO₂Et (Ethyl Benzoate) | Deactivating | 0.0037 | Meta |

| -NO₂ (Nitrobenzene) | Deactivating | 6 x 10⁻⁸ | Meta |

Data sourced from kinetic studies of electrophilic aromatic substitution. libretexts.org

No Published Computational or Theoretical Studies Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the molecular structure, reactivity, or electronic properties of this compound could be located. As a result, the generation of an article based on the requested detailed outline is not possible at this time.

The inquiry sought to populate a structured article focusing on several key areas of computational chemistry, including:

Quantum Chemical Approaches: Ab initio methods, Density Functional Theory (DFT) calculations, and post-Hartree-Fock methods.

Molecular Dynamics and Statistical Mechanics Simulations.

Prediction of Reaction Mechanisms and Transition States.

Analysis of Electronic Structure and Bonding Characteristics.

The investigation involved targeted searches for scholarly articles and research data using keywords directly related to these computational methods and the specific compound "this compound." Broader searches encompassing related compound classes, such as nitrophenyl amino acid amides and substituted phenylglycineamides, were also conducted in an attempt to find any relevant data.

These extensive searches did not yield any publications that have performed the requested computational analyses on this compound. While research exists for other nitrophenyl derivatives or different substituted amides, the strict requirement to focus solely on this compound and to include detailed, scientifically accurate data tables and research findings for this specific molecule cannot be met.

Therefore, without any available primary or secondary research data on the computational and theoretical aspects of this compound, the creation of the requested scientific article is unachievable.

Applications in Organic Synthesis

Role as a Precursor in Heterocyclic Synthesis

The presence of the ortho-nitro and aminoacetamide functionalities in a single molecule makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. Upon reduction of the nitro group to an amine, the resulting ortho-phenylenediamine derivative can undergo intramolecular cyclization reactions to form benzodiazepines, quinoxalinones, and other related heterocyclic structures. These scaffolds are prevalent in many biologically active compounds.

Utility as a Photolabile Protecting Group

The 2-nitrophenyl group is a well-established photolabile protecting group for amines. In the context of this compound, the entire 2-nitrophenylamino moiety can act as a protecting group for the glycine (B1666218) amide core. This has found application in the synthesis of C-terminally amidated peptides. google.com The peptide chain can be elongated from the primary amine of the glycine, and the C-terminal amide is masked by the 2-nitrophenyl group. At the desired stage, the protecting group can be removed by photolysis, liberating the peptide amide. google.com This method offers a mild and selective deprotection strategy that avoids the use of harsh chemical reagents.

Established Synthetic Pathways

The preparation of this compound has been approached through several established methods, ranging from traditional organic chemistry reactions to innovative biocatalytic processes.

Classical Amidation Techniques

Classical amidation involves the reaction of a carboxylic acid or its derivative with an amine to form an amide bond. In the context of this compound, this would typically involve the activation of the carboxylic acid group of a protected 2-nitroglycine derivative followed by reaction with ammonia (B1221849) or a protected amine. The choice of activating and protecting groups is crucial to prevent side reactions and ensure a high yield of the desired product.

Another classical approach is the ammonolysis of esters. nih.govnih.gov This method involves the direct reaction of an ester, such as a methyl or ethyl ester of 2-nitrophenylglycine, with ammonia. nih.gov While straightforward, these reactions can be sluggish and may require elevated temperatures or pressures to proceed efficiently. nih.gov The rate of ammonolysis is influenced by the electronic properties of the ester's alcohol component; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. sci-hub.se

Enzymatic Synthesis Approaches (e.g., Transpeptidation and Aminolysis of Esters)

Enzymatic methods offer a greener and more specific alternative to classical chemical synthesis. beilstein-journals.orgresearchgate.netnih.govworktribe.com These reactions are often performed under mild conditions and can exhibit high stereoselectivity. ijsetpub.com

Transpeptidation: This enzymatic reaction, often catalyzed by proteases like carboxypeptidase Y (CPD-Y), involves the transfer of an acyl group from a donor peptide to a nucleophile. google.comkoreascience.kr In the synthesis of peptide amides, a peptide precursor can undergo a CPD-Y catalyzed transacylation with a nucleophile like this compound. koreascience.kr This method has proven to be highly efficient, with reported yields exceeding 95%. koreascience.kr However, a limitation of CPD-Y is its inability to accept certain amino acid amides, such as those of proline, glutamic acid, and aspartic acid, as nucleophiles. koreascience.kr Transpeptidases are also crucial in bacterial cell wall synthesis, where they catalyze the crosslinking of peptidoglycan. nih.gov

Aminolysis of Esters: Serine carboxypeptidases are also capable of catalyzing the aminolysis of esters, where an alcohol group is the leaving group. google.com This provides another enzymatic route to amide formation. The aminolysis of esters is a fundamental organic reaction and has been the subject of computational studies to understand its mechanistic pathways. researchgate.net Recent research has also explored the use of catalysts, such as supported palladium nanoparticles, to facilitate the aminolysis of aryl esters. sioc-journal.cn

Solid-Phase and Liquid-Phase Synthetic Strategies

Both solid-phase and liquid-phase synthesis have been employed for the preparation of peptides and their analogues, offering distinct advantages depending on the target molecule and scale of production. sennchem.commdpi.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): SPPS has revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, simplifying the purification process as excess reagents and byproducts can be washed away. mdpi.comspringernature.com This method has been utilized to create libraries of peptidouridine-containing small molecules, which are mimics of UDP-sugar substrates. nih.gov The use of safety-catch linkers in SPPS provides additional flexibility, as these linkers are stable during synthesis but can be activated for cleavage under specific conditions. mdpi.com A backbone anchoring strategy has also been developed for the solid-phase synthesis of uridine-linked small molecules. nih.gov Furthermore, a solid-phase approach has been demonstrated for the efficient assembly of large, precisely defined multiprotein scaffolds, termed megamolecules. nih.gov

Liquid-Phase Peptide Synthesis (LPPS): In LPPS, the synthesis is carried out in solution. sennchem.com A key advantage of LPPS is the ability to purify intermediates at each step, which can lead to a purer final product compared to SPPS where purification typically occurs only at the end. bachem.com LPPS is often considered more economical for large-scale production of shorter peptides (<8 amino acids) as it does not require large excesses of reagents. sennchem.com A photosensitive o-nitrobenzoyl polyethylene (B3416737) glycol support has been developed for use in LPPS, allowing for photolytic cleavage of the synthesized peptide from the support with high yields. nih.gov The biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to be an efficient coupling reagent for both solution-phase and liquid-phase peptide synthesis. mdpi.com Additionally, a liquid-phase method has been developed for the synthesis of alkynyl benzamide (B126) derivatives using a soluble polymer-supported reagent. researchgate.net

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Reaction Medium | Solid support (resin) | Solution |

| Purification | At the end of synthesis | After each step |

| Reagent Use | Often requires excess reagents | More economical use of reagents |

| Scalability | Well-suited for lab-scale and automated synthesis | Favorable for large-scale production of shorter peptides |

| Key Innovations | Safety-catch linkers mdpi.com, Backbone anchoring nih.gov | Photosensitive supports nih.gov, Efficient coupling reagents mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. nih.govdergipark.org.tr This involves considerations such as atom economy, waste reduction, and the use of renewable resources. ijsetpub.comhilarispublisher.comchemijournal.com

Atom Economy and Yield Optimization Considerations

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comchembam.commygreenlab.orgtamu.edu An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. primescholars.com In the synthesis of this compound, choosing synthetic routes that minimize the formation of byproducts is crucial for improving atom economy. primescholars.comresearchgate.net For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.

Yield Optimization: While atom economy is a theoretical measure, the actual percentage yield of a reaction is a practical consideration. youtube.com Optimizing reaction conditions such as temperature, pressure, catalyst, and reaction time is essential to maximize the yield of this compound. For example, in the ammonolysis of esters, lower temperatures have been shown to increase the selectivity for the desired amide product over byproducts. nih.gov

| Metric | Description | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% chembam.com | Guides the selection of synthetic routes that are inherently more efficient and generate less waste. primescholars.com |

| Percentage Yield | (Actual yield / Theoretical yield) x 100% youtube.com | Reflects the practical efficiency of a specific reaction under given conditions. |

| E-Factor | Mass of waste / Mass of product chembam.com | A measure of the environmental impact of a process; lower E-factors are better. |

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes is a key goal of green chemistry. mdpi.comrsc.orgrsc.orgdiva-portal.org This involves exploring alternative feedstocks, solvents, and catalysts that are less hazardous and more environmentally friendly. dergipark.org.tr

Biocatalysis: As discussed in section 2.1.2, the use of enzymes as catalysts offers a significant step towards sustainability. mdpi.com Enzymes operate under mild conditions, are biodegradable, and can exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. beilstein-journals.orgijsetpub.com

Alternative Solvents: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. ijsetpub.com

Renewable Feedstocks: Utilizing renewable resources, such as biomass, as starting materials can reduce the reliance on fossil fuels and contribute to a more sustainable chemical industry. ijsetpub.com While not directly applicable to the core structure of this compound, this principle is important in the broader context of synthesizing complex organic molecules.

Advanced Analytical Methodologies for the Characterization of 2 Nitrophenylglycineamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Nitrophenylglycineamide. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that reveals its atomic composition and connectivity.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which is crucial for determining the elemental formula of this compound and distinguishing it from other compounds with similar nominal masses. nih.govnih.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides structural information through fragmentation analysis. nih.govyoutube.com In this technique, precursor ions of this compound are selected and fragmented, and the resulting product ions are analyzed to deduce the compound's structure. researchgate.net This method is particularly valuable for identifying and confirming the presence of the compound in complex mixtures. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives of this compound, offering high separation efficiency and sensitive detection. researchgate.netmmu.ac.uknih.govnist.gov

| Analytical Technique | Information Obtained | Key Features |

| HRMS | Elemental Composition, Molecular Formula | High mass accuracy and resolution. nih.govnih.gov |

| LC-MS/MS | Structural Elucidation, Quantification | High sensitivity and selectivity, suitable for complex matrices. rsc.orgnih.govyoutube.com |

| GC-MS | Molecular Weight, Fragmentation Pattern | High chromatographic resolution for volatile compounds. researchgate.nethpst.czepa.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. msu.edu It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, the chemical shifts, integration, and coupling patterns of the proton signals reveal the arrangement of hydrogen atoms within the molecule. msu.educhemistrysteps.com For instance, the aromatic protons on the nitrophenyl ring will exhibit characteristic chemical shifts and splitting patterns based on their positions relative to the nitro and glycineamide substituents.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.eduudel.edu Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. researchgate.netchemicalbook.comlibretexts.org For example, the carbonyl carbon of the amide group and the carbons attached to the nitro group will have characteristic chemical shifts. libretexts.org

| Nucleus | Typical Chemical Shift Range (ppm) for Key Functional Groups |

| ¹H | Aromatic Protons: ~7.0-8.5 |

| Amide Protons (NH₂): ~7.5-8.5 | |

| Methylene Protons (CH₂): ~3.5-4.5 | |

| ¹³C | Carbonyl Carbon (C=O): ~165-175 |

| Aromatic Carbons: ~110-150 | |

| Methylene Carbon (CH₂): ~40-50 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. utdallas.edu These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic functional groups in this compound. masterorganicchemistry.com The presence of a nitro group (NO₂) is indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. spectroscopyonline.comuc.edu The amide group will also show characteristic absorptions for the N-H and C=O stretching vibrations. utdallas.edu

Raman spectroscopy is a complementary technique that is sensitive to non-polar bonds and can provide additional structural information. nicoletcz.czthermofisher.com It can be used to identify the aromatic ring vibrations and other skeletal modes of this compound. nih.govmdpi.com

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3200 (medium) utdallas.edu | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 (weak) vscht.cz | 3100-3000 |

| C=O Stretch (Amide) | 1680-1630 (strong) masterorganicchemistry.com | 1680-1630 |

| N=O Stretch (Nitro) | 1550-1500 & 1350-1300 (strong) spectroscopyonline.comuc.edu | 1550-1500 & 1350-1300 |

| C-N Stretch | 1350-1000 (medium) | 1350-1000 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or complex samples. These methods are based on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. semanticscholar.org In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.comresearchgate.netnih.gov The separation is based on the compound's hydrophobicity. By optimizing the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved. Derivatization with reagents can be employed to enhance the UV absorbance of the compound. scholarsresearchlibrary.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form. researchgate.net The choice of a suitable capillary column and temperature programming is crucial for achieving good separation. mmu.ac.uk The separated components are then detected, often by a mass spectrometer (GC-MS) for definitive identification. nist.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation and analysis of various compounds, including nitroaromatic species. While specific studies on this compound are not extensively documented in publicly available literature, the principles of CE and its application to structurally related nitro-containing organic molecules provide a strong framework for its potential use in characterizing this compound. CE offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. bio-rad.com

A common mode of CE used for neutral and charged analytes is Micellar Electrokinetic Capillary Chromatography (MEKC). In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles. The separation of analytes is then based on their differential partitioning between the micelles and the surrounding aqueous buffer. bio-rad.com This technique would be particularly suitable for the analysis of this compound and its potential impurities or degradation products.

For the analysis of nitroaromatic compounds, a typical MEKC method would involve a fused-silica capillary and a buffer system, such as a borate (B1201080) buffer, with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS). bio-rad.com The separation voltage applied across the capillary drives the electrophoretic and electroosmotic flow, leading to the separation of components based on their charge-to-size ratio and their interaction with the micelles. Detection is commonly achieved using UV-Vis spectroscopy, taking advantage of the chromophoric nitro group in this compound.

A hypothetical CE method for the analysis of this compound could be developed based on methods used for similar compounds. The following table outlines potential experimental conditions:

| Parameter | Condition | Purpose |

| Capillary | Uncoated Fused-Silica | Provides a surface for the electroosmotic flow. |

| Buffer | 25 mM Sodium Borate, 10 mM Boric Acid (pH 8.5) | Maintains a stable pH and provides conductivity. |

| Surfactant | 25 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles for the separation of neutral and charged analytes. |

| Injection | Electrokinetic injection (e.g., 2.0 kV for 5 seconds) | Introduces a small, precise amount of the sample into the capillary. |

| Separation Voltage | 30 kV | Drives the separation of the analytes. |

| Temperature | 25 °C | Ensures reproducibility of migration times. |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) | Monitors the separated analytes as they pass the detector. |

The development of such a method would allow for the rapid and efficient separation of this compound from starting materials, by-products, and degradation products, making it a valuable tool for quality control and stability studies.

X-ray Diffraction Methodologies for Solid-State Structure Analysis

The analysis would involve irradiating a single crystal or a powdered sample of this compound with X-rays and measuring the diffraction pattern. For a single crystal, the diffraction data can be used to solve the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the compound's physical properties, such as solubility and melting point, and for confirming its chemical identity and stereochemistry.

In the case of a powdered sample, the resulting X-ray powder diffraction (XRPD) pattern serves as a unique "fingerprint" for the crystalline phase. This pattern can be used for phase identification by comparing it to a database of known patterns. malvernpanalytical.com It is also a powerful tool for assessing the purity of a bulk sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram.

The type of data obtained from a single-crystal X-ray diffraction analysis of a related nitro-containing organic compound, such as N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, can serve as an example of what would be expected for this compound. researchgate.net Key crystallographic parameters that would be determined are presented in the table below:

| Parameter | Description |

| Crystal System | The basic crystal habit (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

The refinement of the crystal structure would yield a final R-factor, which is a measure of the agreement between the calculated and observed diffraction data. A low R-factor indicates a high-quality structure determination.

Data Processing and Chemometric Approaches in Analytical Research

In modern analytical chemistry, the data generated from instrumental techniques such as Capillary Electrophoresis and X-ray Diffraction are often complex and multi-dimensional. Data processing and chemometric approaches are therefore essential for extracting meaningful information, building predictive models, and gaining a deeper understanding of the chemical system under investigation.

For Capillary Electrophoresis data, chemometric methods can be applied to optimize separation conditions, resolve overlapping peaks, and perform quantitative analysis in the presence of matrix effects. Techniques such as multivariate curve resolution (MCR) can be used to deconvolute complex electropherograms, separating the signals of individual components even when they are not baseline-resolved. Principal Component Analysis (PCA) can be employed to visualize the relationships between different samples based on their electrophoretic profiles, which is useful for quality control and batch-to-batch comparisons of this compound production.

In the context of X-ray Diffraction, chemometrics can be applied to the analysis of XRPD data for phase identification and quantification in mixtures. For instance, methods based on Partial Least Squares (PLS) regression can be used to build calibration models that correlate the XRPD patterns of mixtures with the concentrations of their individual components. This would be particularly valuable for quantifying the amount of this compound in a formulation or for monitoring the progress of a solid-state reaction.

The application of chemometrics to analytical data for this compound would involve a systematic workflow, as outlined in the table below:

| Step | Description | Example Techniques |

| 1. Data Acquisition | Collection of raw data from analytical instruments (e.g., electropherograms, diffractograms). | CE-UV, XRPD |

| 2. Data Preprocessing | Correction of instrumental artifacts and preparation of data for analysis. | Baseline correction, smoothing, normalization, alignment |

| 3. Exploratory Data Analysis | Visualization and identification of patterns and trends in the data. | Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA) |

| 4. Model Building | Development of mathematical models to relate the analytical data to properties of interest. | Partial Least Squares (PLS), Multiple Linear Regression (MLR) |

| 5. Model Validation | Assessment of the predictive ability and robustness of the developed model. | Cross-validation, prediction of external test sets |

By integrating these data processing and chemometric approaches, a more comprehensive and statistically sound analysis of this compound can be achieved, leading to improved quality control and a deeper understanding of its chemical and physical properties.

Exploration of 2 Nitrophenylglycineamide in Supramolecular Chemistry

Molecular Recognition Phenomena Involving 2-Nitrophenylglycineamide

Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a specific guest molecule through non-covalent interactions. This process is governed by the principles of complementarity in size, shape, and chemical functionality between the interacting species.

For this compound, one could hypothesize its potential to act as a receptor for various guest molecules. The amide and nitro functionalities could, in theory, allow for specific hydrogen bonding interactions with complementary molecules. The aromatic ring might engage in π-stacking with other aromatic systems. However, without experimental evidence, such as binding constant determinations or structural studies of host-guest complexes, any discussion of its molecular recognition capabilities remains purely conjectural. No research data is available to create a data table of association constants or thermodynamic parameters for the binding of this compound with any guest molecule.

Self-Assembly Processes and Molecular Aggregates

Self-assembly is the spontaneous organization of individual molecules into ordered structures. This process is driven by the minimization of free energy and is a cornerstone of bottom-up nanotechnology.

The combination of hydrogen bonding sites and the potential for aromatic interactions in this compound suggests that it could self-assemble into various architectures, such as one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement would be highly dependent on factors like solvent, temperature, and concentration. However, no studies have been published that characterize any self-assembled structures formed by this compound. Therefore, information on critical aggregation concentrations, morphology of aggregates, or the specific intermolecular interactions driving such assembly is not available.

Host-Guest Chemistry Interactions

Host-guest chemistry, a central theme in supramolecular chemistry, involves the formation of a complex between a larger host molecule and a smaller guest molecule. This can lead to a variety of applications, including sensing, catalysis, and drug delivery.

While this compound could theoretically act as a guest, being encapsulated within a larger host molecule like a cyclodextrin or a calixarene, or even as a simple host for small ions or neutral molecules, there is no published research to support this. The outcomes of such interactions, including the stoichiometry of binding, the stability of the resulting complexes, and any changes in the physicochemical properties of the host or guest, have not been investigated.

Design of Functional Supramolecular Systems

A primary goal of supramolecular chemistry is the design of functional systems where the collective properties of the assembled molecules lead to novel functions. This can include the development of sensors, responsive materials, or molecular machines.

The incorporation of a nitro group, which is known to be redox-active and can influence the electronic properties of a molecule, could theoretically be exploited in the design of functional materials based on this compound. For instance, supramolecular assemblies of this compound might exhibit interesting optical or electronic properties. However, in the absence of any foundational research on its supramolecular behavior, the design and synthesis of such functional systems remain an unexplored area.

Role of 2 Nitrophenylglycineamide and Its Analogs in Ligand Design and Catalysis

Potential as Ligands for Transition Metal Catalysis

No research was found that details the synthesis, characterization, or application of 2-Nitrophenylglycineamide as a ligand for transition metal catalysis. Transition metal catalysis is a broad field where ligands play a crucial role in determining the reactivity and selectivity of the metal center. researchgate.netd-nb.infonih.govrsc.org However, the potential of this compound to coordinate with transition metals such as palladium, rhodium, iridium, or others for catalytic purposes does not appear to have been explored in the available literature. General principles of ligand design are well-established, but their specific application to this compound is not documented. chemrxiv.orgnih.gov

Investigation of Metal-Ligand Cooperative Effects

The concept of metal-ligand cooperativity, where both the metal and the ligand participate in bond activation, is a key strategy in modern catalyst design. researchgate.netchemrxiv.orgrsc.orgnih.gov There are no available studies investigating such cooperative effects between this compound and a metal center. Research in this area typically involves ligands with specific functionalities that can actively participate in substrate activation, but no such studies have been published for the target compound.

Application in Homogeneous and Heterogeneous Catalytic Reactions

Homogeneous and heterogeneous catalysis are the two main categories of catalytic processes, differing in the phase of the catalyst relative to the reactants. uclouvain.belibretexts.orgresearchgate.netunipacto.com.brmdpi.com A thorough search yielded no information on the use of this compound or its derivatives as a catalyst or ligand in either homogeneous or heterogeneous reactions, outside of the excluded biological context. The application of catalysts in industrial processes is vast, but this compound is not mentioned in these contexts. nih.govrsc.orgrsc.org

Second Coordination Sphere Effects in Catalysis

The second coordination sphere, which comprises the environment around the primary ligand-metal complex, can significantly influence catalytic activity and selectivity. arcnl.nlnih.govnih.govchemrxiv.orgrsc.orgrsc.org This is often achieved through non-covalent interactions like hydrogen bonding or steric hindrance. There is no literature available that discusses the role of the 2-nitrophenyl or the amide group of this compound in creating specific second coordination sphere effects to modulate a catalytic reaction.

Computational Design of this compound-Derived Catalysts

Computational chemistry is a powerful tool for designing and predicting the behavior of new catalysts. d-nb.infochemrxiv.orgacademictransfer.comsciopen.comnih.gov However, no computational studies, such as Density Functional Theory (DFT) calculations or molecular modeling, appear to have been performed on catalysts derived from this compound. Such studies are essential for understanding potential reaction mechanisms and for the rational design of new catalytic systems, but the foundational experimental data for this specific compound seems to be absent.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. tubitak.gov.tr This shift is driving research into more sustainable methods for synthesizing 2-Nitrophenylglycineamide.

Future research will likely prioritize the development of synthetic routes that utilize environmentally benign solvents, reduce the number of synthetic steps, and employ catalysts that are recyclable and based on earth-abundant metals. rsc.orghomkat.nl A significant area of exploration will be the use of bio-based starting materials and reagents, moving away from traditional petroleum-based feedstocks. resolvemass.ca The goal is to create a circular economy model for the production of this compound, where waste is minimized and resources are used more efficiently.

Recent advancements in photocatalysis and electrocatalysis offer promising avenues for the sustainable synthesis of complex organic molecules. chemrxiv.org For instance, a study on the synthesis of silver nanowires highlighted a method that reduced production costs by 31.72% compared to the traditional polyol process by using sustainable reagents. sciltp.com Such approaches, which often operate under mild conditions and with high atom economy, are being actively investigated for their applicability to the synthesis of this compound and its analogs. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key area of focus. rsc.org

| Sustainable Synthesis Approach | Potential Advantages for this compound Production |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Photocatalysis | Use of light as a clean energy source, novel reaction pathways. chemrxiv.org |

| Mechanochemistry | Solvent-free or low-solvent reactions, reduced energy consumption. |

Advanced Mechanistic Insights via Time-Resolved Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing more efficient catalysts. Time-resolved spectroscopic and analytical techniques are becoming increasingly powerful tools for probing the intricate details of chemical transformations in real-time.

Future research on this compound will likely involve the use of techniques such as transient absorption spectroscopy, time-resolved infrared spectroscopy, and rapid-injection NMR to identify and characterize short-lived intermediates and transition states in its synthesis and reactions. These insights will be invaluable for elucidating reaction pathways, understanding the role of catalysts, and identifying rate-limiting steps.

By combining experimental data from these advanced techniques with computational modeling, researchers can build comprehensive models of reaction dynamics. This knowledge will enable the rational design of improved synthetic strategies with higher yields, greater selectivity, and fewer byproducts.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by accelerating the design and discovery of new molecules with desired properties. semanticscholar.orgmednexus.org These computational tools can analyze vast datasets to identify structure-activity relationships and predict the properties of novel compounds, significantly reducing the time and cost associated with traditional trial-and-error approaches. arxiv.org

In the context of this compound, AI and ML algorithms can be employed to:

Design novel derivatives with enhanced biological activity or improved material properties.

Predict the synthetic accessibility of new compounds, guiding chemists towards more feasible targets.

Optimize reaction conditions to maximize yield and minimize byproducts. chemrxiv.org

Screen virtual libraries of compounds to identify promising candidates for specific applications. drugdiscoverychemistry.com

The integration of AI and ML with high-throughput experimentation platforms will create a closed-loop system for accelerated discovery. chemrxiv.org This data-driven approach will enable researchers to navigate the vast chemical space of this compound derivatives more efficiently and effectively.

| AI/ML Application | Impact on this compound Research |

| Generative Models | Design of novel molecular structures with desired properties. |

| Predictive Modeling | Estimation of physicochemical and biological properties. semanticscholar.org |

| Reaction Optimization | Identification of optimal reaction conditions for synthesis. chemrxiv.org |

| Virtual Screening | High-throughput in silico screening of compound libraries. drugdiscoverychemistry.com |

Expanding Applications in Materials Science (excluding material properties)

While the intrinsic properties of this compound are important, future research will also focus on its application as a building block for advanced materials. wikipedia.org The unique chemical structure of this compound, with its nitro and amide functional groups, makes it a versatile precursor for the synthesis of a wide range of functional materials.

One promising area of research is the incorporation of this compound into polymers to create materials with tailored functionalities. resolvemass.ca For example, it could be used to develop new types of sensors, responsive materials, or high-performance composites. wikipedia.org The field of materials science is broad, with key branches including ceramics, metals, polymers, and composites. wikipedia.org

Furthermore, the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand could lead to materials with applications in gas storage, separation, and catalysis. The ability to precisely control the structure and functionality of these materials at the molecular level opens up a vast design space for creating materials with unprecedented performance characteristics. The curriculum for materials engineering often emphasizes the principles of synthesis, characterization, and processing of materials. utoronto.ca

Exploration of Bio-inspired Catalysis (excluding clinical applications)

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. rsc.org Bio-inspired catalysis seeks to mimic the principles of enzymatic catalysis to develop artificial catalysts that can perform complex chemical transformations under mild conditions. homkat.nlethz.ch

Future research in this area will explore the use of this compound and its derivatives as scaffolds for the development of novel bio-inspired catalysts. For example, by incorporating metal complexes into a this compound-based framework, it may be possible to create catalysts that mimic the active sites of metalloenzymes. nih.govnih.gov

These bio-inspired catalysts could find applications in a wide range of chemical processes, including selective oxidations, reductions, and carbon-carbon bond-forming reactions. The development of such catalysts would not only provide more sustainable alternatives to traditional chemical processes but also open up new possibilities for the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Nitrophenylglycineamide in laboratory settings?

- Methodological Answer : Follow engineering controls such as closed systems or local exhaust ventilation to minimize direct exposure . Use personal protective equipment (PPE), including dust respirators, nitrile gloves, safety glasses, and lab coats. Safety showers and eye baths must be accessible . For spills, employ absorbent materials and avoid skin contact due to reported irritancy .

Q. How can researchers determine the solubility profile of this compound for experimental design?

- Methodological Answer : Conduct stepwise solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) under controlled temperatures (20–25°C). Use UV-Vis spectroscopy or HPLC to quantify solubility limits. Document pH-dependent solubility by titrating with HCl/NaOH to assess stability in acidic/basic conditions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Prioritize NMR (¹H and ¹³C) to confirm structural integrity, particularly the nitro and glycineamide functional groups. Supplement with FT-IR to identify vibrational modes (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight and purity .

Q. How should experimental conditions be standardized for synthesizing this compound?

- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) via fractional factorial design. For example, reflux in acetonitrile with DCC as a coupling agent at 80°C for 6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to validate bioactivity thresholds. Use orthogonal analytical methods (e.g., LC-MS/MS) to rule out impurity interference. Cross-reference findings with computational models (e.g., molecular docking) to assess target binding affinity .

Q. What degradation pathways occur in this compound under long-term storage, and how can they be mitigated?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–8 weeks identify degradation products via HPLC-UV. Nitro group reduction to amine or hydrolysis of the glycineamide bond are common pathways. Store under inert gas (argon) at –20°C in amber vials to suppress photolytic and oxidative degradation .

Q. How can in silico models predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR tools (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. Validate predictions with in vitro Caco-2 assays and hepatic microsome stability tests .

Q. What strategies ensure reproducibility in preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines for reporting experimental conditions, including batch-specific purity data (>95% by HPLC) and solvent residues . Implement blinding and randomization in animal studies. Use power analysis to determine sample sizes and validate outcomes with independent replicates .

Q. How can reaction yields of this compound be optimized while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE) to evaluate interactions between variables (e.g., stoichiometry, solvent polarity). Use green chemistry principles: replace DCC with polymer-supported carbodiimides to simplify purification. Monitor byproduct formation (e.g., urea derivatives) via LC-MS and optimize quenching steps .

Methodological Frameworks

- For Experimental Design : Use the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: control groups; Outcome: yield/purity) to structure hypotheses .

- For Data Validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- For Contradictory Data : Leverage orthogonal analytical techniques (e.g., NMR + XRD) and statistical validation (e.g., Grubbs’ test for outliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.